molecular formula C17H15BrN2O2 B2986330 2-(6-Bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid CAS No. 313262-72-5

2-(6-Bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid

Cat. No.: B2986330
CAS No.: 313262-72-5
M. Wt: 359.223
InChI Key: MJSQQOFQNKKYSK-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid (CAS 313262-72-5) is a quinazolin-4-one derivative with a molecular formula of C17H15BrN2O2 and a molecular weight of 359.22 g/mol . This compound is offered for research applications as a chemical reference standard and a potential building block in medicinal chemistry. Quinazolin-4-one derivatives are a subject of significant scientific interest due to their broad pharmacological potential. Published research on structurally related 6-bromo-2-methylquinazolin-4-one analogs has demonstrated promising antimicrobial activity against various bacterial and fungal strains, as well as significant anti-inflammatory activity in established animal models . The specific structural features of this compound—including the bromo substituent, the phenyl ring, and the acetic acid side chain—make it a versatile intermediate for further chemical exploration and synthesis of novel molecules for biological evaluation . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the safety data sheet prior to use and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2-(6-bromo-2-methyl-4-phenyl-4H-quinazolin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-11-19-15-8-7-13(18)9-14(15)17(20(11)10-16(21)22)12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSQQOFQNKKYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(N1CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-Bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid, also known by its CAS number 313262-72-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activities, and the mechanisms underlying its effects based on diverse research findings.

The compound has a molecular formula of C17H15BrN2O2C_{17}H_{15}BrN_2O_2 and a molecular weight of 359.22 g/mol. The structural representation and chemical properties are summarized in the table below:

PropertyValue
Compound NameThis compound
Molecular FormulaC17H15BrN2O2
Molecular Weight359.22 g/mol
CAS Number313262-72-5

Antimicrobial Activity

Research indicates that various quinazolinone derivatives exhibit significant antimicrobial properties. In studies evaluating the antibacterial and antifungal activities of related compounds, it was found that certain derivatives, including those similar to this compound, showed promising results against a range of pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.

In a comparative study, compounds with bromine substitutions exhibited enhanced antifungal activity, with specific derivatives showing Minimum Inhibitory Concentration (MIC) values that suggest effective inhibition against fungal strains .

Quorum Sensing Inhibition

Recent investigations into the compound's ability to disrupt quorum sensing (QS)—a mechanism used by bacteria to coordinate behavior—have shown that it can inhibit the Pseudomonas quinolone signal (PQS) system. In vitro assays demonstrated that this compound exhibited up to 73.4% inhibition of QS at concentrations of 100 µM without significantly affecting bacterial growth . This suggests its potential as a QS inhibitor, which is crucial in preventing biofilm formation and virulence in pathogenic bacteria.

Synthesis and Evaluation

A series of quinazolinone analogues were synthesized to evaluate their biological activity. The most potent compound from this series, which closely resembles this compound, showed significant pqs inhibitory activity while maintaining low toxicity in bacterial growth assays .

The structure–activity relationship (SAR) studies indicated that modifications at the terminal positions of the quinazolinone core could enhance biological activity, particularly when electron-donating groups were introduced .

Scientific Research Applications

Potential as Kinase Inhibitor

The quinazoline core structure is present in many known kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Development of new kinase inhibitors is an active area of research for potential therapeutic applications in cancer and other diseases. Due to its structural similarity to known kinase inhibitors, 2-(6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid might be a candidate for investigation as a kinase inhibitor.

Antimicrobial Activity

Some quinazoline derivatives have demonstrated antimicrobial activity. Further research is needed to determine if this compound exhibits similar properties.

Enhanced Solubility and Reactivity

What sets this compound apart is its combination of both bromine and methyl substitutions along with an acetic acid moiety. This unique configuration may enhance its solubility and reactivity compared to other derivatives, potentially leading to improved bioavailability and therapeutic effects. The chemical reactivity of this compound can be attributed to the functional groups present in its structure. It can undergo various reactions typical of carboxylic acids and heterocyclic compounds.

Building Block Characteristics

This compound is also known as (6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid . It has the molecular formula C17 H15 Br N2 O2 and a molecular weight of 359.22 . The CAS number for this compound is 313262-72-5 .

Data Table

Compound NameKey FeaturesBiological Activity
6-BromoquinazolinoneBromine substitution on quinazoline ringAnticancer, antibacterial
2-MethylquinazolinoneMethyl group at position 2Antimicrobial
4-AminoquinazolineAmino group at position 4Anticancer
6-MethylquinazolineMethyl group at position 6Antifungal

Comparison with Similar Compounds

Table 1: Structural Features of Key Quinazoline Derivatives

Compound Name Substituents (Positions) Functional Group Molecular Formula Molecular Weight
2-(6-Bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid 6-Br, 2-CH₃, 4-Ph, 3-CH₂COOH Acetic acid C₁₇H₁₅BrN₂O₂ 375.22
Ethyl (6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate 6-Br, 2-CH₃, 4-O, 3-CH₂COOEt Ethyl ester C₁₃H₁₃BrN₂O₃ 325.16
2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid 5,6-Cl₂, 2-NH₂, 3-CH₂COOH Acetic acid C₁₀H₉Cl₂N₃O₂ 274.10
[3-(4-Bromo-2-fluorobenzyl)-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1-yl]acetic acid 4-Br-2-F-C₆H₃CH₂, 7-Cl, 2,4-O₂, 3-CH₂COOH Acetic acid C₁₇H₁₁BrClFN₂O₄ 451.64

Key Observations :

  • The target compound’s phenyl group at position 4 distinguishes it from analogs with simpler substituents (e.g., oxo or chlorophenyl groups) .
  • The acetic acid group enhances hydrophilicity compared to ester derivatives like ethyl (6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate, which has a logP of ~2.4 due to the ethyl ester .
  • Halogenation patterns (e.g., 5,6-dichloro in vs. 6-bromo in the target compound) influence electronic properties and reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Density (g/cm³) Boiling Point (°C) LogP (Predicted) Water Solubility
This compound 1.53* 445.2* ~2.8 Low
Ethyl (6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate 1.53 445.2 2.4 Insoluble
2-(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid 1.69 538.9 2.4 Moderate
[3-(4-Bromo-2-fluorobenzyl)-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1-yl]acetic acid N/A N/A ~3.1 Low

*Estimated based on analog data from .

Key Findings :

  • The ethyl ester derivative has lower boiling point (445.2°C) compared to the dichloro analog (538.9°C), likely due to reduced molecular weight and hydrogen bonding capacity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(6-bromo-2-methyl-4-phenylquinazolin-3(4H)-yl)acetic acid, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves refluxing 6-bromo-2-methyl-4-phenylquinazolin-4(3H)-one with a bromoacetic acid derivative in glacial acetic acid for 3–4 hours. Key parameters include:

  • Reagent stoichiometry: A 1:1 molar ratio of quinazolinone to bromoacetic acid ensures minimal side-product formation.
  • Reaction time and temperature: Extended reflux (~4 hours at 110°C) improves cyclization efficiency.
  • Purification: Recrystallization in ethanol yields >95% purity. For example, similar protocols achieved 70% yields for analogous brominated quinazolinones .

Q. How is the purity and structural homogeneity of this compound confirmed through analytical techniques?

Methodological Answer:

  • Thin-layer chromatography (TLC): Use silica gel G-plates with cyclohexane:ethyl acetate (2:1) as the mobile phase; visualize under UV (Rf ~0.5) .
  • Spectroscopy:
    • FT-IR: Confirm C=O (1705 cm⁻¹), C-Br (528 cm⁻¹), and C=N (1647 cm⁻¹) stretches .
    • NMR: ¹H NMR in DMSO-d6 should show aromatic protons (δ 7.39–8.11 ppm) and methyl groups (δ 2.51 ppm) .
  • Melting point: Sharp range (e.g., 255–260°C) indicates purity .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to improve regioselectivity in the synthesis of brominated quinazoline derivatives?

Methodological Answer:

  • Solvent screening: Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the 6-bromo position, but acetic acid is preferred for stabilizing intermediates .
  • Catalysts: Lewis acids like ZnCl2 (5 mol%) can direct bromine substitution patterns. For example, ZnCl2 increased regioselectivity by 20% in analogous triazine syntheses .
  • Microwave-assisted synthesis: Reduces reaction time (1 hour vs. 4 hours) and improves yield (85% vs. 70%) in similar heterocyclic systems .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Compare calculated (B3LYP/6-31G*) and experimental NMR shifts. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
  • X-ray crystallography: Resolve ambiguities in substituent positioning. For example, monoclinic P21/c symmetry (a = 12.502 Å, β = 93.573°) confirmed the acetic acid moiety’s orientation in a related bromophenylacetic acid .
  • Dynamic NMR: Detect tautomerism or rotational barriers in DMSO-d6 at variable temperatures .

Q. How can in silico profiling guide the pharmacological investigation of this compound?

Methodological Answer:

  • Molecular docking: Screen against kinase targets (e.g., EGFR) using AutoDock Vina. A docking score <−7 kcal/mol suggests strong binding .
  • ADMET prediction: Use SwissADME to assess bioavailability (e.g., LogP ~2.5 indicates moderate permeability) .
  • QSAR modeling: Correlate substituent effects (e.g., bromine’s electronegativity) with antibacterial/anthelminthic activity .

Q. What experimental controls are critical when evaluating the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH stability: Incubate in buffers (pH 2–12) at 37°C for 24 hours; monitor degradation via HPLC (e.g., >90% stability at pH 7) .
  • Thermal analysis: TGA/DSC reveals decomposition onset at ~200°C, guiding storage conditions .
  • Light sensitivity: Store at 0–6°C in amber vials to prevent bromine dissociation .

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